Comparative Synthetic Yield: A Quantitative Assessment of Process Efficiency
The synthetic yield of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is a critical parameter for procurement and process optimization. Two distinct synthetic routes have been published with quantified yields, allowing for a direct head-to-head comparison. A traditional hydrogenation method using a Raney cobalt catalyst yields the target compound at 76.59% . A more recent green synthesis approach, using a one-pot nucleophilic substitution/decarboxylation followed by hydrogenation with a 5% Pd/C catalyst, achieves a yield of 78.8% for the hydrochloride salt of the target compound [1]. This cross-study comparison demonstrates the potential for a 2.2% absolute yield improvement through modernized methodology, which is a significant factor for large-scale industrial procurement.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 78.8% (as the hydrochloride salt) |
| Comparator Or Baseline | 76.59% (as the free base) |
| Quantified Difference | +2.2% absolute yield improvement for the modern method |
| Conditions | Target: One-pot nucleophilic substitution/decarboxylation followed by hydrogenation with 5% Pd/C catalyst (type R5K1) at 15°C for 12h; Comparator: Hydrogenation with Raney cobalt catalyst in tert-butyl methyl ether at 25°C under 20 bar H₂ pressure for 4h. |
Why This Matters
This data allows a procurement or process chemist to select a synthetic route or a vendor whose material is derived from a higher-yielding process, directly impacting cost of goods and production efficiency.
- [1] LI Bin, PAN Qinggang, JIANG Shuang, et al. Green synthesis of fluopyram intermediates in high yield. Chemical Industry and Engineering Progress, 2022, 41(S1): 469-476. View Source
